

cedrol sesquiterpene biological activities

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Compound Focus: Cedrol

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Neuroprotective Activities of Cedrol

Cedrol has demonstrated potential in mitigating neurodegeneration via anti-inflammatory and antioxidant mechanisms, with applications in models of Alzheimer's and Parkinson's diseases [1].

Activity/Effect	Experimental Model	Dosage / Concentration	Key Outcomes & Mechanisms
Memory Improvement [2]	LPS-induced memory impairment in rats (in vivo)	7.5, 15, 30 mg/kg (oral, 2 weeks)	↓ Acetylcholinesterase (AChE) activity; ↓ TNF- α & IL-1 β ; ↓ MDA; ↑ total thiol & SOD [2].
Parkinson's Disease Mitigation [3]	6-OHDA-induced PD in rats (in vivo)	10, 20 mg/kg (oral, 6 weeks)	Improved motor coordination & cognitive function; ↓ striatal MDA; ↑ total thiol & SOD activity [3].
Anti-inflammatory [2]	LPS-induced neuroinflammation in rats (in vivo)	7.5, 15, 30 mg/kg (oral, 2 weeks)	Significant reduction in cerebral pro-inflammatory cytokines (TNF- α , IL-1 β) [2].
Antioxidant [2] [3]	LPS & 6-OHDA models in rats (in vivo)	10-30 mg/kg (oral)	Restoration of oxidative stress markers (MDA, total thiol, SOD) [2] [3].

Anticancer and Cytotoxic Activities

Cedrol suppresses growth of various cancer cells by inducing oxidative stress, mitochondrial dysfunction, and apoptosis [1] [4].

Activity/Effect	Experimental Model	Dosage / Concentration	Key Outcomes & Mechanisms
Pro-Eryptosis & Hemolysis [4]	Human RBCs (in vitro)	10-200 μ M (24-48h incubation)	\uparrow Phosphatidylserine exposure; \uparrow intracellular Ca^{2+} ; cell shrinkage; hemolysis mediated by NOS & CK1 α [4].
Anticancer (General) [1]	Various cancer cell lines (in vitro/in vivo)	<i>Information varied across studies</i>	Induces apoptosis via DNA damage, mitochondrial dysfunction, and cell cycle arrest [1].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.

Protocol: Neuroprotective Effects in an LPS-Induced Model

This protocol evaluates **cedrol**'s effect on memory and neuroinflammation [2].

- **Animals and Grouping:** Male Wistar rats are divided into control, disease model (LPS), and **cedrol** treatment groups.
- **Dosing Regimen:** **Cedrol** is administered orally at 7.5, 15, and 30 mg/kg for two weeks. The vehicle is 3% DMSO in saline.
- **Disease Induction:** Lipopolysaccharide (LPS) at 1 mg/kg is injected intraperitoneally daily during the last week of treatment to induce neuroinflammation and memory impairment.
- **Behavioral Assessments:**
 - **Morris Water Maze:** Conducted over 6 days to assess spatial learning and memory.
 - **Passive Avoidance Test:** Performed to evaluate non-spatial learning and memory.

- **Biochemical Analysis:** After behavioral tests, hippocampal tissue is collected and homogenized.
 - **Cytokines:** TNF- α and IL-1 β levels are measured by ELISA.
 - **Oxidative Stress:** Markers like MDA, total thiol, and SOD activity are assessed.
 - **AChE Activity:** Measured spectrophotometrically using acetylcholine iodide as a substrate.

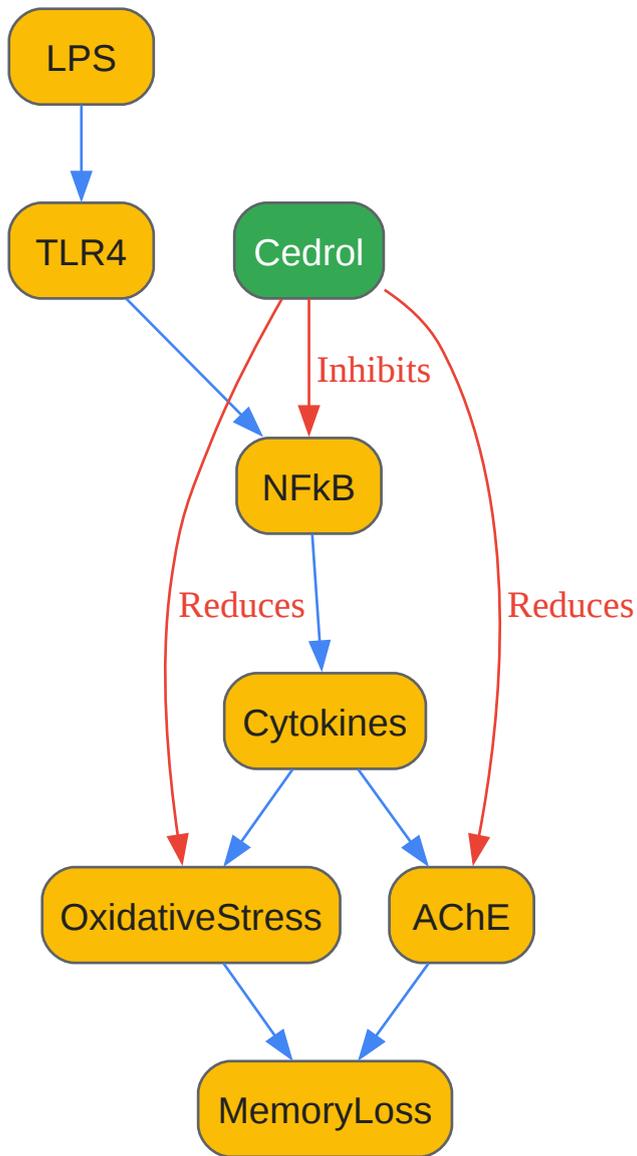
Protocol: Hemolysis and Eryptosis in Human RBCs

This in vitro protocol assesses **cedrol**'s potential side effects on red blood cells [4].

- **RBC Purification:** RBCs from healthy human donors are purified via centrifugation and resuspended in phosphate-buffered saline (PBS).
- **Treatment:** Cells are treated with 10-200 μ M of **cedrol** for 24-48 hours at 37°C. A vehicle control (0.1% DMSO) and a positive control (ddH₂O) are included.
- **Hemolysis Measurement:** Hemoglobin release is measured spectrophotometrically at 405 nm.
- **Eryptosis Analysis via Flow Cytometry:**
 - **Phosphatidylserine Exposure:** Detected by annexin-V-FITC staining.
 - **Intracellular Ca²⁺:** Measured using Fluo4/AM dye.
 - **Oxidative Stress:** Detected using H₂DCFDA dye.
 - **Cell Volume:** Estimated by forward scatter (FSC).
- **Signaling Pathway Inhibition:** To probe mechanisms, inhibitors like the NOS inhibitor L-NAME and the CK1 α inhibitor D4476 are used alongside **cedrol**.

Signaling Pathways and Mechanisms

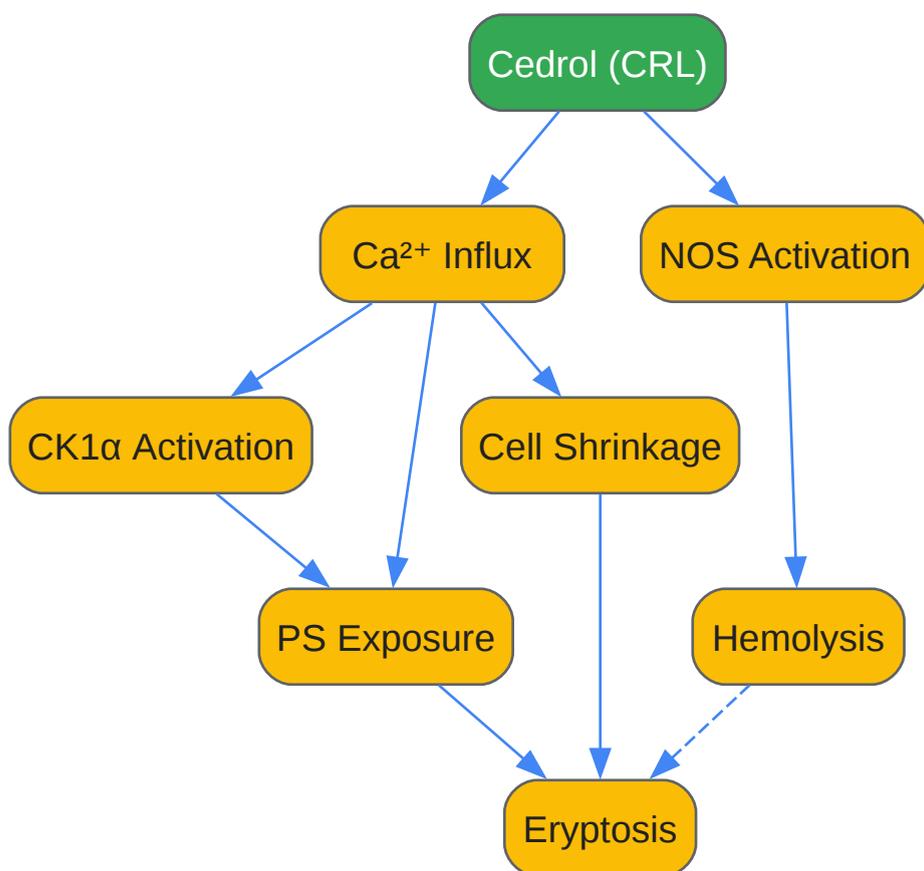
Cedrol's biological activities are mediated through the modulation of specific signaling pathways. The diagram below illustrates its neuroprotective mechanism against LPS-induced inflammation and oxidative stress.



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Cedrol counters LPS-induced neuroinflammation and oxidative stress, protecting memory function. [2]

The anticancer activity of **cedrol** involves a different pathway, as shown below, particularly regarding its side effects on red blood cells.



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>**Cedrol** induces eryptosis in red blood cells via calcium overload, NOS, and CK1 α signaling. [4]

Conclusion and Future Perspectives

In summary, **cedrol** is a multifaceted sesquiterpene with compelling preclinical data supporting its development for neurodegenerative diseases and cancer. Key strengths include its potent anti-inflammatory and antioxidant activities [2] [3]. A significant consideration for its therapeutic use is the observed dose-dependent toxicity on red blood cells, including hemolysis and eryptosis [4].

Future research should focus on:

- **Medicinal Chemistry:** Designing **cedrol** derivatives that retain efficacy but have reduced erythrocyte toxicity [4].
- **Formulation Strategies:** Developing nanoformulations to improve targeted delivery and minimize side effects [1].

- **In-Depth Mechanistic Studies:** Further elucidating its molecular targets, especially its reported effects on myostatin and muscarinic receptors [5].

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